

Navigating the Crystalline Landscape of 3-Chloro-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-methoxyaniline

Cat. No.: B1194202

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This technical guide provides a comprehensive overview of the structural and morphological characteristics of **3-chloro-4-methoxyaniline**. While a definitive crystal structure for **3-chloro-4-methoxyaniline** is not publicly available in crystallographic databases as of the latest search, this document will delve into its known properties and present a detailed analysis of a closely related derivative to offer insights into its potential crystalline behavior. Furthermore, it outlines the standard experimental protocols utilized for crystal structure determination and morphological analysis in the field.

Physicochemical Properties of 3-Chloro-4-methoxyaniline

3-Chloro-4-methoxyaniline, a substituted aniline, is a valuable intermediate in organic synthesis.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ CINO	[3]
Molecular Weight	157.60 g/mol	
Appearance	Pale yellow crystal/solid	[2]
Melting Point	50-55 °C	
Boiling Point	~200 °C (estimate)	[2]
Flash Point	113 °C (closed cup)	
CAS Number	5345-54-0	

Crystal Structure Analysis: A Case Study of a 3-Chloro-4-methoxyaniline Derivative

In the absence of a solved crystal structure for **3-chloro-4-methoxyaniline**, we present the crystallographic data for N-(3-chloro-4-methoxy-phenyl)-1-(6-methyl-3-pyridyl)pyrazolo[3,4-d]pyrimidin-4-amine, a derivative that incorporates the **3-chloro-4-methoxyaniline** moiety. This data provides a valuable example of the type of structural information that would be obtained from a single-crystal X-ray diffraction study.

The crystal structure of this derivative was deposited in the Cambridge Crystallographic Data Centre (CSD) with the deposition number 2237386.[4]

Crystallographic Data for a Derivative

Parameter	Value
Empirical Formula	$C_{17}H_{18}F_3N_6O_2^+, Cl^-$
Formula Weight	430.82
Temperature	180(2) K
Crystal System	Monoclinic
Space Group	P 2 ₁ /n
a (Å)	6.6397(2)
b (Å)	Not Reported
c (Å)	Not Reported
α (°)	90
β (°)	Not Reported
γ (°)	90

Note: Complete unit cell parameters were not available in the provided excerpt.[\[4\]](#)

Experimental Protocols

The determination of a compound's crystal structure and morphology involves a series of precise experimental procedures. The following sections detail the standard methodologies that would be applied to **3-chloro-4-methoxyaniline**.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. A common method for obtaining such crystals is through slow evaporation.

Protocol for Slow Evaporation:

- Dissolve the purified **3-chloro-4-methoxyaniline** in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate) to near saturation at room temperature or a slightly elevated temperature.

- Filter the solution to remove any particulate matter.
- Transfer the solution to a clean vial or beaker.
- Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
- Place the container in a vibration-free environment at a constant temperature.
- Monitor the container over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.

Data Collection and Structure Refinement Protocol:

- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically around 100-180 K) to minimize thermal vibrations and potential crystal degradation.
- The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- The collected diffraction data are processed to determine the unit cell dimensions and space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is refined using full-matrix least-squares on F^2 to minimize the difference between the observed and calculated structure factors.
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

- The final structure is validated using crystallographic software to check for geometric consistency and other quality indicators.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk crystalline properties of a material and can be used for phase identification.

Protocol for PXRD Analysis:

- A powdered sample of **3-chloro-4-methoxyaniline** is finely ground to ensure random orientation of the crystallites.
- The powder is packed into a sample holder.
- The sample is irradiated with a monochromatic X-ray beam in a diffractometer.
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- The resulting diffractogram, a plot of intensity versus 2θ , serves as a fingerprint of the crystalline phase.

Morphological Analysis: Scanning Electron Microscopy (SEM)

SEM is employed to visualize the external morphology (shape and surface features) of the crystals.

Protocol for SEM Imaging:

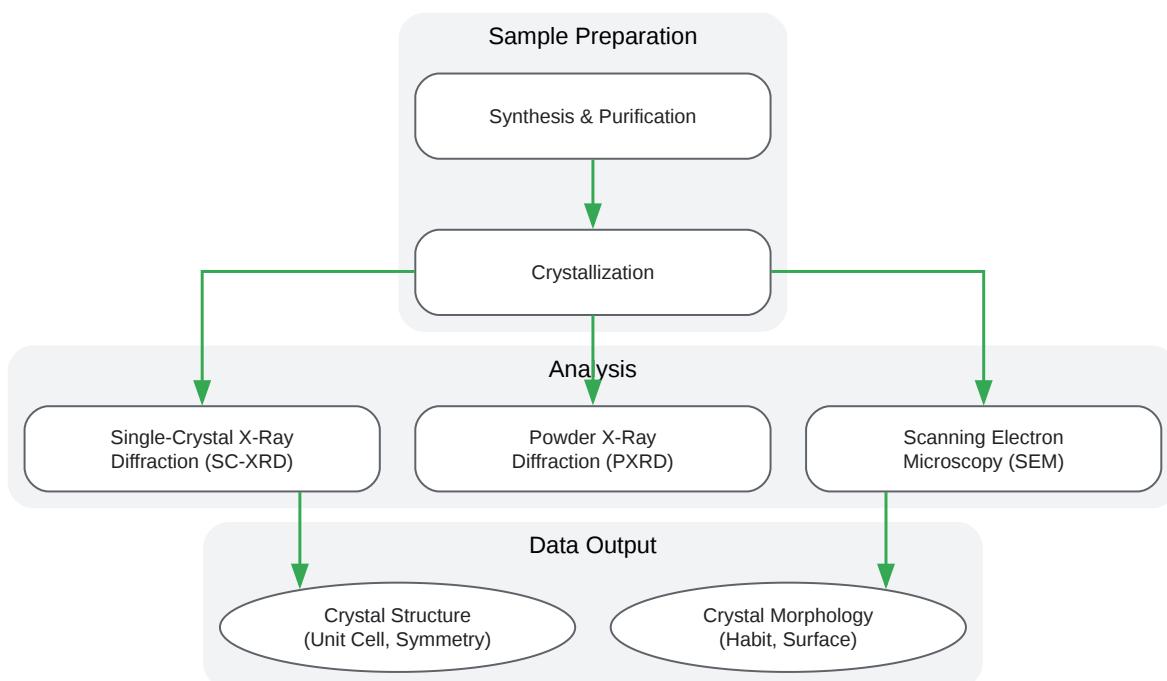
- Crystals of **3-chloro-4-methoxyaniline** are mounted onto an SEM stub using conductive adhesive tape or carbon paint.
- If the sample is not inherently conductive, a thin layer of a conductive material (e.g., gold, palladium, or carbon) is sputter-coated onto the crystals to prevent charging under the electron beam.
- The stub is loaded into the SEM chamber, and the chamber is evacuated to a high vacuum.

- A focused beam of electrons is scanned across the surface of the crystals.
- The interaction of the electron beam with the sample generates secondary electrons, which are collected by a detector to form an image of the crystal's surface topography.

Visualizations

The following diagrams illustrate the molecular structure of **3-chloro-4-methoxyaniline** and a typical workflow for its crystal structure and morphological analysis.

Caption: Molecular structure of **3-chloro-4-methoxyaniline**.



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Caption: Experimental workflow for crystal analysis.

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- To cite this document: BenchChem. [Navigating the Crystalline Landscape of 3-Chloro-4-methoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194202#3-chloro-4-methoxyaniline-crystal-structure-and-morphology]

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